5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Catalog No.
S517185
CAS No.
103788-05-2
M.F
C22H20N2O5S
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4...

CAS Number

103788-05-2

Product Name

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

IUPAC Name

5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27)

InChI Key

YVQKIDLSVHRBGZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O

Solubility

Soluble in DMSO

Synonyms

5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione, AD 5075, AD-5075

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O

Description

The exact mass of the compound 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is 424.1093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine core, which is known for its diverse biological activities. The structure includes a thiazolidine ring fused with a dione functionality, contributing to its potential pharmacological properties. The presence of the oxazole and phenolic groups enhances its reactivity and interaction with biological targets.

Typical of thiazolidine derivatives, including:

  • Nucleophilic substitutions: The thiazolidine nitrogen can act as a nucleophile.
  • Condensation reactions: It can form imines or other derivatives through reactions with aldehydes or ketones.
  • Hydrolysis: Under acidic or basic conditions, the dione moiety may undergo hydrolysis, leading to the formation of corresponding acids.

These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties .

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione exhibits significant biological activities:

  • Antidiabetic effects: Compounds containing the thiazolidine structure are often studied for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.
  • Antimicrobial properties: The oxazole and thiazolidine components may contribute to antimicrobial activity against various pathogens.

Research indicates that derivatives of thiazolidine compounds can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Several methods have been developed for synthesizing 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione:

  • Condensation reactions: This method typically involves reacting substituted phenols with thiazolidinedione under acidic conditions to yield the target compound.
  • Microwave-assisted synthesis: This modern approach can enhance yields and reduce reaction times compared to traditional methods.
  • Multi-step synthesis: Involves several sequential reactions starting from simpler precursors, allowing for the introduction of various functional groups at different stages .

The compound has potential applications in various fields:

  • Pharmaceuticals: As a PPARγ agonist, it may be used in developing treatments for diabetes and metabolic disorders.
  • Agriculture: Its antimicrobial properties could be harnessed in developing new agrochemicals.

Research continues to explore its utility in drug formulation and as a lead compound for further modifications .

Interaction studies involving 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione focus on:

  • Protein binding: Understanding how the compound interacts with serum proteins can inform its pharmacokinetics.
  • Receptor binding assays: These studies help elucidate its mechanism of action as a PPARγ activator.
  • In vitro and in vivo studies: Evaluating its efficacy and safety profile in biological systems is crucial for therapeutic development .

Several compounds share structural similarities with 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-Methylthiazolidine-2,4-dioneThiazolidine coreKnown for hypoglycemic effects
5-(Substituted phenyl)thiazolidineVariations in substitution patternsEnhanced receptor affinity
5-ArylthiazolidinedionesDiverse aryl groupsBroader spectrum of biological activity

These compounds illustrate the diversity within the thiazolidine family while highlighting the unique structural features of the target compound that may confer specific biological activities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

424.10929292 g/mol

Monoisotopic Mass

424.10929292 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AD5075

Dates

Modify: 2024-02-18

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